An In-depth Technical Guide to Methyl 2-chloro-4-nitrobenzoate (CAS: 13324-11-3)
An In-depth Technical Guide to Methyl 2-chloro-4-nitrobenzoate (CAS: 13324-11-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-nitrobenzoate is a substituted aromatic compound with the CAS number 13324-11-3. It serves as a crucial intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] The presence of three distinct functional groups—a methyl ester, a chloro group, and a nitro group—on the benzene ring imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in drug discovery and development.
Physicochemical Properties
Methyl 2-chloro-4-nitrobenzoate is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| CAS Number | 13324-11-3 | [3] |
| Appearance | Almost beige powder | [4] |
| Melting Point | 77-78 °C | [5] |
| Boiling Point (Predicted) | 324.8 ± 27.0 °C | [5] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [5] |
| Vapor Pressure | 0.00024 mmHg at 25°C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 2.4 | [3] |
| SMILES | COC(=O)c1ccc(--INVALID-LINK--[O-])cc1Cl | [3] |
| InChI | InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | [3] |
Synthesis
The most common method for the synthesis of Methyl 2-chloro-4-nitrobenzoate is the Fischer esterification of its parent carboxylic acid, 2-chloro-4-nitrobenzoic acid, using methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 2-chloro-4-nitrobenzoic acid
This protocol is adapted from standard Fischer esterification procedures for similar aromatic carboxylic acids.[6]
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence may occur), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-chloro-4-nitrobenzoate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to afford the pure product.
Caption: Synthesis workflow for Methyl 2-chloro-4-nitrobenzoate.
Chemical Reactivity and Key Reactions
The chemical reactivity of Methyl 2-chloro-4-nitrobenzoate is dictated by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The ester group can undergo hydrolysis, and the nitro group can be reduced to an amine.
Reduction of the Nitro Group
A key transformation of Methyl 2-chloro-4-nitrobenzoate is the reduction of the nitro group to an amino group, yielding Methyl 2-amino-5-chlorobenzoate. This resulting aniline derivative is a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
Experimental Protocol: Reduction of Methyl 2-chloro-4-nitrobenzoate
This protocol is based on the reduction of a similar nitroaromatic compound.[7]
Materials:
-
Methyl 2-chloro-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-chloro-4-nitrobenzoate (1.0 eq) in ethanol in a round-bottomed flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-5-chlorobenzoate.
-
The crude product can be further purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Nitroaromatic compounds are a class of molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The nitro group can act as a pharmacophore, often undergoing bioreduction in target cells to generate reactive nitrogen species that can induce cellular damage.[9]
While specific drug development projects involving Methyl 2-chloro-4-nitrobenzoate are not extensively documented in publicly available literature, its parent acid, 2-chloro-4-nitrobenzoic acid, has been identified as a precursor for potential novel therapies for immunodeficiency diseases, acting as an anti-viral and anti-cancer agent.[10] This suggests that derivatives of this scaffold are of interest to medicinal chemists.
The primary role of Methyl 2-chloro-4-nitrobenzoate in drug discovery is as a versatile intermediate. The reduction of its nitro group to an amine provides a key synthetic handle for the introduction of diverse functionalities and the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.
Caption: Role of Methyl 2-chloro-4-nitrobenzoate in Drug Discovery.
Spectroscopic Data
The following table summarizes the available spectroscopic data for Methyl 2-chloro-4-nitrobenzoate.
| Spectroscopy Type | Key Data / Peaks | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z: 215 (M+), 184, 186, 138, 75 | [3] |
| Infrared (IR) Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [11] |
| ¹³C NMR Spectroscopy | Data available in SpectraBase. | [3] |
| ¹H NMR Spectroscopy | No direct experimental data found for this specific isomer. Data for the isomeric Methyl 4-chloro-2-nitrobenzoate is available. | [1] |
Safety and Handling
Methyl 2-chloro-4-nitrobenzoate is classified as an irritant and is harmful if swallowed.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 2-chloro-4-nitrobenzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its well-defined reactivity allows for the strategic introduction of functionalities, making it a key building block for the creation of complex molecular architectures. This guide has provided a technical overview of its properties, synthesis, and potential applications to support researchers in their scientific endeavors.
References
- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 83343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 2-chloro-4-nitrobenzoate [webbook.nist.gov]
